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2-Fluoro-4,4-dimethylpentanoic acid

Catalog No.
S14002624
CAS No.
1534019-67-4
M.F
C7H13FO2
M. Wt
148.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4,4-dimethylpentanoic acid

CAS Number

1534019-67-4

Product Name

2-Fluoro-4,4-dimethylpentanoic acid

IUPAC Name

2-fluoro-4,4-dimethylpentanoic acid

Molecular Formula

C7H13FO2

Molecular Weight

148.18 g/mol

InChI

InChI=1S/C7H13FO2/c1-7(2,3)4-5(8)6(9)10/h5H,4H2,1-3H3,(H,9,10)

InChI Key

DSBGSTZDXUJYSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C(=O)O)F

2-Fluoro-4,4-dimethylpentanoic acid is an organic compound characterized by the presence of a fluorine atom and two methyl groups attached to a pentanoic acid backbone. Its molecular formula is C7H13O2FC_7H_{13}O_2F, indicating a carboxylic acid functional group, which contributes to its chemical reactivity and potential biological activity. The compound's unique structure influences its interactions with biological systems and its utility in synthetic chemistry.

The chemical reactivity of 2-Fluoro-4,4-dimethylpentanoic acid can be categorized into several types of reactions:

  • Fluorination: The introduction of the fluorine atom can enhance the compound's stability and alter its reactivity compared to non-fluorinated analogs.
  • Oxidation: This compound can undergo oxidation to form ketones or aldehydes, depending on the reaction conditions used.
  • Reduction: Reduction reactions can yield alcohols from the carboxylic acid functional group.
  • Substitution: Nucleophilic substitution reactions can lead to various substituted derivatives, influenced by the presence of the fluorine atom and the steric hindrance from the methyl groups.

2-Fluoro-4,4-dimethylpentanoic acid has been studied for its potential biological activities, particularly in relation to enzyme interactions. The electronegative fluorine atom may enhance binding affinities with specific enzymes or receptors, thereby influencing metabolic pathways. Research indicates that modifications in similar compounds can significantly affect their inhibitory potential against various biological targets, suggesting that 2-Fluoro-4,4-dimethylpentanoic acid may possess unique pharmacological properties .

The synthesis of 2-Fluoro-4,4-dimethylpentanoic acid typically involves:

  • Direct Fluorination: Using fluorinating agents such as diethylaminosulfur trifluoride or Selectfluor to selectively introduce the fluorine atom at the desired position on 4,4-dimethylpentanoic acid.
  • Purification: Post-synthesis purification methods like distillation or recrystallization are employed to achieve high purity levels of the final product.

In industrial settings, large-scale synthesis may require specialized equipment to handle reactive fluorinating agents safely.

2-Fluoro-4,4-dimethylpentanoic acid serves multiple roles in scientific research and industry:

  • Organic Synthesis: It acts as a building block for more complex organic molecules.
  • Pharmaceutical Development: Investigated for its potential use in drug design, particularly for fluorinated pharmaceuticals that may exhibit enhanced biological activity.
  • Specialty Chemicals: Utilized in producing materials with specific properties due to its unique chemical structure.

Studies examining the interactions of 2-Fluoro-4,4-dimethylpentanoic acid with biological targets have revealed that the compound can influence enzyme activity and metabolic pathways. The presence of fluorine enhances binding interactions due to its ability to form strong hydrogen bonds and alter electronic properties. This makes it a valuable tool in biochemical studies aimed at understanding enzyme mechanisms and developing novel therapeutics .

Similar compounds include:

  • 2-Fluoro-4-methylpentanoic acid
  • 4,4-Dimethylpentanoic acid
  • 2-Fluoro-2,4-dimethylpentanoic acid

Uniqueness

The uniqueness of 2-Fluoro-4,4-dimethylpentanoic acid lies in its combination of both fluorine and two methyl groups. This specific configuration significantly alters its chemical and physical properties compared to its analogs. The fluorine atom enhances stability and reactivity while introducing steric hindrance through the methyl groups affects molecular interactions. This distinct combination may lead to unique biological activities not observed in similar compounds .

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

148.08995782 g/mol

Monoisotopic Mass

148.08995782 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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